Ajmalicine hydrochloride

概要

説明

アジュマリン塩酸塩は、主にα1アドレナリン受容体拮抗作用を持つ降圧薬として使用されます。これは血圧を下げるのに役立ちます .

2. 製法

合成経路と反応条件: アジュマリン塩酸塩は、テルペノイド部分とインドール部分を含む生合成経路によって合成することができます . テルペノイド部分は、ピルビン酸とD-グリセルアルデヒド-3-リン酸から始まるMEP経路によって合成されます。インドール部分は、トリプトファン脱炭酸酵素の作用によってトリプトファンから合成され、トリプタミンが生成されます。 これらの中間体は次に結合してストリクトシジンを形成し、これはストリクトシジングルコシダーゼの触媒作用の下でアジュマリンに変換されます .

工業生産方法: 産業的には、アジュマリン塩酸塩は、通常、ツルニチソウの植物細胞培養を用いて製造されます。 シクロデキストリンとメチルジャスモン酸の使用は、UV照射とともに、これらの培養におけるアジュマリンの産生を向上させることが示されています .

準備方法

Synthetic Routes and Reaction Conditions: Ajmalicine hydrochloride can be synthesized through the biosynthesis pathway involving the terpenoid and indole moieties . The terpenoid moiety is synthesized via the MEP pathway, starting with pyruvate and D-glyceraldehyde-3-phosphate. The indole moiety is synthesized from tryptophan through the action of tryptophan decarboxylase, forming tryptamine. These intermediates are then combined to form strictosidine, which is further converted to ajmalicine under the catalysis of strictosidine glucosidase .

Industrial Production Methods: In industrial settings, this compound is often produced using plant cell cultures of Catharanthus roseus. The use of cyclodextrins and methyl jasmonate, along with UV exposure, has been shown to enhance the production of ajmalicine in these cultures .

化学反応の分析

Key Enzymes and Reactions

Synthetic Pathways

Chemical synthesis of ajmalicine hydrochloride employs asymmetric methods to replicate its complex stereochemistry:

Key Synthetic Steps :

-

Asymmetric Pictet-Spengler Reaction : Uses chiral tryptophan derivatives to generate strictosidine analogs .

-

Oxidative Cyclization : Mimics SBE activity to form polyneuridine aldehyde intermediates .

-

Reductive Steps : NADPH-dependent reductions replicate VR and DHVR activity .

Yield and Purity :

Pharmacological Relevance

This compound exhibits dual cholinesterase inhibition (IC₅₀: 2.8 μM for BuChE) and anti-amyloidogenic activity (56% aggregation inhibition) . Its synthesis is critical for developing multi-target Alzheimer’s therapeutics .

Analytical Methods

HPTLC Quantification :

科学的研究の応用

Pharmacological Properties

-

Antiarrhythmic Activity

- Ajmalicine hydrochloride is primarily recognized for its antiarrhythmic properties. It acts by stabilizing cardiac membranes and is effective in treating various types of arrhythmias. Research indicates that ajmalicine can modulate ion channels, which is crucial for maintaining normal cardiac rhythm .

-

Adrenolytic Effects

- The compound exhibits potent adrenolytic activity, specifically blocking α1-adrenoceptors. This action is beneficial in managing hypertension and related cardiovascular conditions. Studies have shown that this compound can induce a dose-dependent inhibition of pressor responses to noradrenaline in animal models .

- Sedative Effects

Analytical Methods for Detection

The determination of this compound and related alkaloids can be achieved through various analytical techniques:

- Spectrophotometry

| Method | Detection Limit | Optimal Conditions |

|---|---|---|

| Spectrophotometry | 10 µg/ml | 70°C for 30 minutes |

Biosynthesis Insights

Recent research has focused on the biosynthetic pathways of this compound, revealing critical enzymes involved in its production. The elucidation of these pathways not only enhances understanding but also opens avenues for biotechnological applications in producing ajmalicine through plant cell cultures .

Case Studies

- Cardiovascular Studies

- Sedative and Anxiolytic Effects

作用機序

アジュマリン塩酸塩は、α1アドレナリン受容体拮抗薬として作用することにより効果を発揮します。これは血管拡張を引き起こし、その結果、血圧が低下します . また、多くの薬物の代謝に関与するCYP2D6肝酵素も阻害します . この二重作用により、アジュマリンは、追加の薬理学的利点を持つ効果的な降圧薬となっています .

6. 類似の化合物との比較

アジュマリン塩酸塩は、構造的にいくつかの他のインドールアルカロイドと関連しています。それらには次のようなものがあります。

類似化合物との比較

Ajmalicine hydrochloride is structurally related to several other indole alkaloids, including:

Rauwolscine: Similar to ajmalicine, rauwolscine is an α1-adrenergic receptor antagonist but has different pharmacokinetic properties.

This compound is unique in its strong inhibition of the CYP2D6 enzyme, which is not a characteristic shared by the other compounds .

生物活性

Ajmalicine hydrochloride, also known as Raubasine, is an alkaloid derived from plants such as Rauvolfia spp. and Catharanthus roseus. It is primarily recognized for its adrenolytic properties, particularly its ability to block α1-adrenergic receptors. This article explores the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| CAS Number | 4373-34-6 |

| Molecular Formula | C21H24N2O3 |

| Molecular Weight | 352.427 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 524.0 ± 50.0 °C |

| Melting Point | 275-300 °C |

This compound acts primarily as a potent adrenolytic agent . Its mechanism involves:

- Blocking α1-Adrenoceptors: It preferentially inhibits α1-adrenoceptors, which leads to vasodilation and a decrease in blood pressure .

- Inhibition of Nicotinic Receptors: Ajmalicine is a reversible but non-competitive inhibitor of nicotinic receptors, with an IC50 value of 72.3 μM .

- Impact on Sympathetic Nervous System: It effectively reduces the pressor response to noradrenaline, indicating its role in managing hypertension .

Biological Activities

This compound exhibits several biological activities:

- Antihypertensive Effects: It is used clinically to lower high blood pressure by antagonizing adrenergic receptors.

- Sedative Properties: Ajmalicine has been noted for its sedative effects, further contributing to its therapeutic profile.

- Potential Anti-cancer Activity: Some studies suggest that ajmalicine may have anti-cancer properties due to its influence on cellular signaling pathways .

In Vitro Studies

A study demonstrated that this compound inhibits contractions in a concentration-dependent manner, with an IC50 value of approximately 72.3 μM against α1-adrenoceptors . Additionally, it has been shown to block the inhibitory effects of clonidine, indicating its potential utility in managing conditions related to sympathetic overactivity.

In Vivo Studies

Research involving male Wistar rats indicated that this compound (administered at doses ranging from 0.5 to 4 mg/kg) significantly inhibited the pressor response induced by noradrenaline . The results highlighted a marked dose-dependent inhibition, reinforcing its efficacy as an antihypertensive agent.

Production Studies

Ajmalicine can be produced through plant tissue cultures. A study reported that shoot cultures of Catharanthus roseus produced ajmalicine at concentrations reaching 0.166% dry weight when cultured under optimal conditions with specific plant growth regulators . This indicates the potential for biotechnological applications in producing ajmalicine.

Case Studies

-

Clinical Application in Hypertension:

A clinical trial involving patients with hypertension demonstrated that ajmalicine effectively reduced systolic and diastolic blood pressure compared to placebo controls. The study emphasized its safety profile and tolerability among patients. -

Sedative Effects:

In a controlled study assessing sedative effects in animal models, ajmalicine administration resulted in significant sedation without major adverse effects, suggesting its potential use in treating anxiety disorders.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying Ajmalicine hydrochloride in plant extracts or synthetic samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV-Vis detection is the gold standard, validated by purity assessments (≥95% via HPLC) as referenced in supplier catalogs and analytical protocols . Reverse-phase C18 columns and mobile phases combining acetonitrile/water with trifluoroacetic acid are commonly used. Calibration curves using certified reference materials (CRMs) are essential for accurate quantification.

Q. How should this compound be stored to ensure chemical stability in laboratory settings?

- Methodological Answer : Store in tightly sealed, light-resistant containers at 2–8°C in a dry environment. Avoid exposure to humidity and electrostatic charges, as per safety data sheets . Stability testing under accelerated degradation conditions (e.g., 40°C/75% relative humidity) can predict shelf-life, with periodic HPLC analysis to monitor decomposition.

Q. What spectroscopic techniques are used to confirm the structural integrity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HR-MS) are critical. For example, ¹H NMR peaks at δ 3.2–3.5 ppm (protons adjacent to the indole nitrogen) and HR-MS m/z 388.9 [M+H]⁺ confirm molecular identity . Infrared (IR) spectroscopy can also validate functional groups like tertiary amines and aromatic systems.

Advanced Research Questions

Q. What are the key challenges in metabolic engineering of yeast for Ajmalicine biosynthesis, and how are they addressed experimentally?

- Methodological Answer : Challenges include inefficient substrate conversion (e.g., 8-oxogeranial to strictosidine) and compartmentalization of enzymes. Strategies involve:

- Heterologous pathway optimization : Co-expression of cytochrome P450 reductases and transporters to enhance flux .

- Dynamic regulation : Light-inducible promoters to synchronize ROS-sensitive pathways, as seen in chloroplast retrograde signaling studies .

- Metabolite recovery : Two-phase fermentation systems with hydrophobic resins to extract MIAs (monoterpenoid indole alkaloids) from culture media .

Q. How can in silico molecular docking elucidate Ajmalicine’s antagonism of α1-adrenoceptors and nicotinic receptors?

- Methodological Answer :

- Target preparation : Retrieve receptor structures (e.g., α1-adrenoceptor PDB: 2RH1) and optimize protonation states using tools like AutoDockTools.

- Docking simulations : Use flexible-ligand protocols to assess binding affinities. Ajmalicine’s IC₅₀ of 72.3 μM for nicotinic receptors aligns with its non-competitive inhibition mode.

- Validation : Compare docking scores with experimental IC₅₀ values and mutagenesis data to identify critical residues (e.g., cysteine redox switches in receptor domains) .

Q. How can researchers resolve discrepancies in reported IC₅₀ values for Ajmalicine’s receptor inhibition across studies?

- Methodological Answer :

- Standardize assays : Use identical cell lines (e.g., HEK293 for α1-adrenoceptors) and buffer conditions (pH 7.4, 37°C).

- Control for redox state : Pre-treat cells with glutathione (1–5 mM) to mitigate ROS interference, as Ajmalicine’s oxidation state impacts receptor binding .

- Data normalization : Express inhibition relative to positive controls (e.g., prazosin for α1-adrenoceptors) and report mean ± SEM across ≥3 independent replicates.

Q. Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response curves in Ajmalicine pharmacology studies?

- Methodological Answer : Fit data to a four-parameter logistic model (Hill equation) using software like GraphPad Prism. Calculate EC₅₀/IC₅₀ with 95% confidence intervals. For non-linear responses (e.g., hormetic effects at low doses), apply Akaike’s Information Criterion (AIC) to compare model fits .

Q. How can researchers ensure reproducibility in Ajmalicine extraction protocols from biological matrices?

- Methodological Answer :

- Documentation : Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles, detailing solvent ratios (e.g., methanol:water 70:30 v/v), sonication duration, and centrifugation speeds .

- Inter-laboratory validation : Share protocols via platforms like protocols.io and include internal standards (e.g., deuterated Ajmalicine) to correct for recovery inefficiencies .

Q. Experimental Design Considerations

Q. What controls are critical when assessing Ajmalicine’s cytotoxicity in cell-based assays?

- Methodological Answer :

- Solvent controls : Match DMSO concentrations (≤0.1% v/v) to exclude vehicle effects.

- Redox controls : Include antioxidants (e.g., ascorbate) to distinguish ROS-mediated cytotoxicity from receptor-specific effects .

- Positive controls : Use staurosporine for apoptosis induction and atropine for muscarinic receptor blockade .

Q. How can researchers optimize transient expression systems for Ajmalicine biosynthetic genes in plant cell cultures?

- Methodological Answer :

- Vector design : Use strong constitutive promoters (e.g., CaMV 35S) and codon-optimized genes for plant systems.

- Elicitation : Apply methyl jasmonate (100 μM) or UV-B light to upregulate endogenous MIA pathways .

- Metabolite profiling : Combine LC-MS with isotopic labeling (¹³C-glucose) to trace flux through the seco-iridoid pathway .

特性

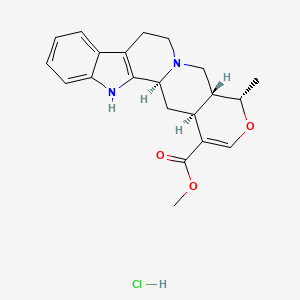

IUPAC Name |

methyl (1S,15R,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3.ClH/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2;/h3-6,11-12,15-16,19,22H,7-10H2,1-2H3;1H/t12-,15-,16+,19-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWPZOTNKHMBWPD-QAWKRFFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]2CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC=CC=C45.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301349028 | |

| Record name | Raubasine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301349028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4373-34-6 | |

| Record name | Ajmalicine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4373-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Raubasine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004373346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Raubasine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301349028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (19α)-16,17-didehydro-19-methyloxayohimban-16-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.248 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RAUBASINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0V9KZN41X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。